3,5-Diiodo-4-hydroxybenzoic acid
Description
Overview of Halogenated Benzoic Acid Derivatives in Chemical and Biological Research
Halogenated benzoic acid derivatives are a class of organic compounds characterized by a benzoic acid structure with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. drugbank.com These compounds are of significant interest in both chemical and biological research due to the profound effect that halogenation has on the physicochemical properties and biological activity of the parent molecule. The introduction of halogens can alter a molecule's lipophilicity, electronic distribution, and steric profile, which in turn influences its reactivity, metabolic stability, and interaction with biological targets. nih.govgoogle.com
In the realm of biological research, halogenated benzoic acids and their derivatives have been explored for a wide range of applications. They serve as foundational scaffolds in medicinal chemistry for the development of new therapeutic agents. For instance, various derivatives have been investigated for their antibacterial, anti-inflammatory, and anticancer properties. ijcrt.orgnih.gov The presence of halogens can enhance the binding affinity of a drug to its target receptor and can also improve its pharmacokinetic profile. nih.gov A notable example is their use as inhibitors of specific enzymes or as antagonists for cellular receptors. nih.gov
Historical Context and Evolution of Research on 3,5-Diiodo-4-hydroxybenzoic Acid
Research into this compound, a specific di-iodinated derivative of 4-hydroxybenzoic acid, has evolved from early synthetic explorations to more recent investigations into its unique biological effects. drugbank.comcymitquimica.com Initially, interest in such compounds was driven by the broader study of iodinated organic molecules, particularly in the context of their synthesis and basic chemical characterization. One of the common synthetic routes involves the direct iodination of 4-hydroxybenzoic acid using reagents like iodine monochloride in the presence of an acid. chemicalbook.com
Early biological research in the 1970s identified this compound (also referred to as DIHB) as a compound with effects on plant physiology. nih.gov Studies from that period demonstrated that DIHB could influence plant growth processes, such as root elongation in cress seedlings, and modulate the effects of plant hormones like auxin. nih.gov Specifically, it was observed to inhibit the auxin-induced production of ethylene (B1197577) in cress root segments. nih.gov These findings positioned DIHB as a tool for studying plant developmental processes and the mechanisms of hormone action.
Over the years, the focus of research has broadened. The compound's structural similarity to thyroid hormones, which are also iodinated aromatic compounds, has led to investigations into its potential interactions with related biological pathways, although this remains a niche area of study. The evolution of research on this compound reflects a trajectory from fundamental chemical synthesis and characterization to a more nuanced exploration of its specific biological activities, particularly in the field of plant science.
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound continues to build on its established biological activities while also exploring new applications. A significant area of contemporary focus remains its role as a modulator of biological processes. For example, its ability to act as a cofactor for certain enzymatic reactions, such as the oxidation of indole-3-acetic acid (IAA) by horseradish peroxidase, is a subject of ongoing study. nih.gov
Emerging trends point towards the utilization of this compound as a specialized chemical tool and building block. In synthetic chemistry, the presence of two iodine atoms on the benzene ring makes it a candidate for advanced organic reactions, such as sequential cross-coupling reactions, to create complex, highly substituted aromatic compounds. This allows for the precise construction of novel molecular scaffolds for drug discovery and materials science.
There is also growing interest in its potential as a precursor for the synthesis of radiolabeled compounds. The iodine atoms can be replaced with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making it a valuable starting material for the development of radiotracers for use in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in various biochemical assays.
Significance of this compound in Contemporary Chemical and Biological Sciences
The significance of this compound in modern science is multifaceted. In biological sciences, particularly plant biology, it remains a relevant compound for dissecting the pathways of plant hormone action and growth regulation. nih.gov Its ability to inhibit auxin-induced ethylene production provides a specific mechanism to study the interplay between these two crucial plant hormones. nih.gov
In the broader field of chemical biology, it serves as an example of how halogenation can impart potent biological activity to a simple organic molecule. It is a valuable tool for probing enzyme mechanisms and for understanding how small molecules can modulate complex biological systems.
From a synthetic chemistry standpoint, its significance lies in its utility as a versatile building block. carlroth.com The di-iodinated aromatic ring is primed for a range of chemical transformations, offering a platform for the synthesis of novel compounds with potential applications in medicine and materials science. chemicalbook.com Its role as a precursor for radiopharmaceuticals further underscores its importance in the development of advanced diagnostic tools. While not a widely known compound outside of specific research circles, this compound represents a key piece in the larger puzzle of halogenated compounds, demonstrating the power of specific atomic substitutions to create molecules with unique and valuable properties.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄I₂O₃ nist.gov |
| Molecular Weight | 389.91 g/mol chemicalbook.com |
| CAS Number | 618-76-8 nist.gov |
| Melting Point | 237 °C echemi.com |
| Boiling Point | 346.4 °C at 760 mmHg echemi.com |
| Flash Point | 163.3 °C echemi.com |
| Density | 2.697 g/cm³ echemi.com |
| Refractive Index | 1.784 echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3,5-diiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREKTVACBXQCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060685 | |
| Record name | Benzoic acid, 4-hydroxy-3,5-diiodo- | |
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Molecular Weight |
389.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-76-8 | |
| Record name | 3,5-Diiodo-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-76-8 | |
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| Record name | Ioxynic acid | |
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| Record name | 3,5-Diiodo-4-hydroxybenzoic acid | |
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| Record name | Benzoic acid, 4-hydroxy-3,5-diiodo- | |
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| Record name | Benzoic acid, 4-hydroxy-3,5-diiodo- | |
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| Record name | 4-hydroxy-3,5-diiodobenzoic acid | |
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| Record name | IOXYNIC ACID | |
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Synthetic Methodologies and Reaction Pathways of 3,5 Diiodo 4 Hydroxybenzoic Acid
Established Synthetic Routes for 3,5-Diiodo-4-hydroxybenzoic Acid
Traditional methods for the synthesis of this compound have been well-documented, providing reliable, albeit sometimes harsh, routes to the desired product.
Iodination of 4-Hydroxybenzoic Acid using Iodine Monochloride
A prevalent and effective method for the synthesis of this compound involves the direct iodination of 4-hydroxybenzoic acid with iodine monochloride (ICl). chemicalbook.com This electrophilic aromatic substitution reaction is typically conducted in an aqueous acidic medium.
In a representative procedure, 4-hydroxybenzoic acid is treated with an excess of iodine monochloride in the presence of a dilute sulfuric acid solution. chemicalbook.com The reaction mixture is heated to facilitate the substitution of iodine atoms onto the aromatic ring at the positions ortho to the hydroxyl group. The hydroxyl group is a strongly activating ortho-, para-director, and the carboxyl group is a meta-director. The positions ortho to the hydroxyl group are the most activated sites for electrophilic substitution.
A typical reaction involves charging a flask with 4-hydroxybenzoic acid and an aqueous solution of 10% sulfuric acid. chemicalbook.com The mixture is cooled, and iodine monochloride is added. chemicalbook.com Subsequently, the reaction is heated to approximately 80°C and stirred overnight. chemicalbook.com The product, this compound, precipitates from the reaction mixture and can be collected by filtration. chemicalbook.com Washing the precipitate with a sodium bisulfite solution helps to remove any unreacted iodine. chemicalbook.com This method has been reported to produce the desired compound in high yields, around 93%. chemicalbook.com The identity and purity of the product are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). chemicalbook.com
A similar procedure using glacial acetic acid as the solvent has also been reported for the di-iodination of salicylic (B10762653) acid (2-hydroxybenzoic acid), suggesting its applicability to related hydroxybenzoic acids. orgsyn.org
Oxidative Iodination Protocols
Oxidative iodination presents another established route for the synthesis of this compound. These protocols utilize a source of iodine, often elemental iodine (I₂) or an iodide salt, in conjunction with an oxidizing agent. The oxidizing agent activates the iodine, generating a more potent electrophilic iodinating species.
One such method involves the use of manganese dioxide (MnO₂) as an oxidant in the presence of potassium iodide (KI). unlv.edu In this system, iodide ions are oxidized by MnO₂ to form iodine (I₂). unlv.edu This in-situ generated iodine can then react with 4-hydroxybenzoic acid. Studies have shown that this reaction, conducted at a pH of 8.5, leads to the formation of both 3-iodo-4-hydroxybenzoic acid and the desired this compound. unlv.edu The products can be identified through techniques like gas chromatography/mass spectrometry (GC/MS) after derivatization. unlv.edu
Another approach to oxidative iodination involves the use of hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX). While IBX itself is primarily known as an oxidizing agent for alcohols, its chemistry is relevant to iodination reactions. orientjchem.orgorganic-chemistry.org For instance, in the presence of molecular iodine, IBX can generate hypoiodous acid (HOI), a reactive iodinating species. orientjchem.org Furthermore, an acidified solution of HOI can produce iodonium (B1229267) ions (I+), which are capable of iodinating aromatic compounds. orientjchem.org
Advanced Synthetic Approaches and Innovations for this compound
Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for the preparation of this compound, focusing on improved selectivity, efficiency, and greener reaction conditions.
Regioselective Iodination Strategies
Achieving regioselectivity is a key challenge in the synthesis of substituted aromatic compounds. For the iodination of 4-hydroxybenzoic acid, the goal is to direct the iodine atoms specifically to the 3 and 5 positions. The inherent directing effects of the hydroxyl and carboxyl groups largely favor this outcome.
Advanced strategies often focus on fine-tuning reaction conditions and reagent choice to maximize the yield of the desired isomer and minimize by-products. The use of silver salts, such as silver hexafluoroantimonate (AgSbF₆) and silver hexafluorophosphate (B91526) (AgPF₆), in combination with iodine has been explored for the regioselective iodination of various aromatic compounds, including anilines. nih.gov While not specifically detailed for 4-hydroxybenzoic acid, these reagents have shown the ability to direct iodination, for example, to the para position in aniline. nih.gov This highlights the potential for using specific metal-based reagents to control the regiochemical outcome of iodination reactions.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. ufsm.brchemrxiv.orgredalyc.org This technique has been successfully applied to various organic transformations, including iodination reactions. ufsm.br
| Reaction Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | Hours to Days | Seconds to Minutes ufsm.br |
| Yield | Often lower | Often higher ufsm.brchemrxiv.org |
| Heating | Slow and non-uniform | Rapid and uniform chemrxiv.org |
| Selectivity | May be lower | Can be improved chemrxiv.org |
Electrochemical Synthesis Methods for Halogenated Benzoic Acids
Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods. rsc.org These methods utilize electrical current to drive chemical reactions, often avoiding the need for harsh reagents. In the context of halogenated benzoic acids, electrochemical approaches can be employed for both the halogenation step and the synthesis of the benzoic acid backbone itself.
Halogen-mediated electrochemical organic synthesis involves the anodic oxidation of halide anions (like I⁻) to generate reactive halogen species (I₂, I⁺, or I•). rsc.org These electrochemically generated species can then react with a substrate, such as 4-hydroxybenzoic acid, to produce the halogenated product. This approach offers a controlled way to generate the reactive iodinating agent in situ.
Another electrochemical approach involves the direct oxidation of a precursor like toluene (B28343) to benzoic acid using a platinum or functionalized graphite (B72142) anode. researchgate.net This demonstrates the potential of electrochemical oxidation for the synthesis of the benzoic acid core structure.
Derivatization Chemistry of this compound
The chemical reactivity of this compound allows for a range of derivatization reactions, enabling the synthesis of a variety of related compounds with tailored properties. These reactions primarily involve the carboxylic acid and hydroxyl functional groups, as well as the iodine substituents on the aromatic ring.
Esterification Reactions
Esterification of the carboxylic acid group of this compound is a common derivatization strategy. This reaction is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The choice of alcohol and reaction conditions can be varied to produce a wide array of esters.
One approach involves the use of a nonquaternizable tertiary amine as a catalyst in a homogeneous liquid phase when reacting the hydroxybenzoic acid with a halogenated derivative of an aliphatic or cycloaliphatic hydrocarbon. google.com Another method for the esterification of sterically hindered hydroxybenzoic acids, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, utilizes a strongly acidic gel-type ion-exchange resin as a recyclable and non-corrosive catalyst. google.comepo.org This method is effective for reacting the acid with C8-C20 alcohols at elevated temperatures. google.com
For instance, the methyl ester of this compound can be synthesized, which can then be further modified. researchgate.net An example is the reaction with p-toluenesulfonyl isocyanate to yield 3,5-diiodo-4-(4-methyl-benzenesulfonylamino-carbonyloxy)-benzoic acid methyl ester. researchgate.net
| Reactant | Catalyst | Product | Yield | Reference |
| This compound, Methanol | Acid Catalyst | This compound methyl ester | Not specified | researchgate.net |
| This compound methyl ester, p-toluenesulfonyl isocyanate | Not specified | 3,5-diiodo-4-(4-methyl-benzenesulfonylamino-carbonyloxy)-benzoic acid methyl ester | 66% | researchgate.net |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid, C8-C20 alcohol | Strongly acidic gel-type ion-exchange resin | C8-C20 alkyl 3,5-di-tert-butyl-4-hydroxybenzoate | High yields | google.comepo.org |
| Hydroxybenzoic acid, Halogenated aliphatic/cycloaliphatic hydrocarbon | Nonquaternizable tertiary amine | Corresponding ester | Not specified | google.com |
Nucleophilic Substitution Pathways of Halogen Atoms
The iodine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov In these reactions, a nucleophile replaces one or both of the iodine atoms. The reactivity of the ring towards nucleophilic attack is enhanced by the presence of the electron-withdrawing carboxylic acid group.
While specific examples of nucleophilic substitution on this compound are not extensively detailed in the provided search results, the general principles of SNAr reactions on dihalogenated hydroxybenzoic acids can be applied. For example, alkaline fusion of 3,5-dihalobenzoic acids can lead to the formation of 3,5-dihydroxybenzoic acid, demonstrating the replacement of halogen atoms by hydroxyl groups under harsh conditions. orgsyn.org
The classical SNAr mechanism involves the formation of a Meisenheimer intermediate, a resonance-stabilized anionic complex. nih.gov The stability of this intermediate is a key factor in determining the reaction rate. In some cases, a concerted mechanism (cSNAr) may be operative. nih.gov
Reduction and Oxidation Transformations of the Carboxylic Acid and Aromatic Ring
The functional groups of this compound can undergo both reduction and oxidation.
Reduction: The carboxylic acid group can be reduced to a primary alcohol. However, specific reducing agents for this transformation on this compound are not detailed in the provided results.
Oxidation: The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. For instance, it has been noted as a cofactor for the oxidation of indole-3-acetic acid (IAA) by horseradish peroxidase. nih.gov In a different context, the oxidation of diiodotyrosine, a related compound, can yield 3,5-diiodo-4-hydroxybenzaldehyde, suggesting a potential oxidative pathway for the benzoic acid derivative as well. nih.gov
Mechanistic Investigations of this compound Synthesis Reactions
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.
Kinetic Studies of Iodination Processes
The synthesis of this compound typically involves the direct iodination of 4-hydroxybenzoic acid. Kinetic studies of similar iodination reactions, such as the iodination of acetone (B3395972), reveal that the reaction rate can be influenced by the concentrations of the reactants and the catalyst. uobabylon.edu.iqnetlify.appyoutube.commnstate.edu In the acid-catalyzed iodination of acetone, the reaction is often found to be first order with respect to the ketone and the acid catalyst, and zero order with respect to iodine. youtube.commnstate.edu
A study on the iodination of p-hydroxybenzoic acid (PHBA) in the presence of manganese oxide (Birnessite) as an oxidizing agent showed the formation of both 3-iodo-p-hydroxybenzoic acid and 3,5-diiodo-p-hydroxybenzoic acid. unlv.edu The reaction rate appeared to slow over time, which could be attributed to the deactivation of the manganese oxide surface. unlv.edu The study also suggested that the reaction follows pseudo-first-order kinetics in its initial stages. unlv.edu
| Reaction | Key Findings | Reference |
| Iodination of p-hydroxybenzoic acid with KI and MnO2 | Formation of mono- and di-iodinated products. Reaction rate decreases over time, possibly due to catalyst deactivation. | unlv.edu |
| Acid-catalyzed iodination of acetone | Typically first order in acetone and acid catalyst, zero order in iodine. | youtube.commnstate.edu |
Influence of Catalysts and Reaction Conditions on Yield and Selectivity
The choice of catalyst and reaction conditions plays a significant role in the synthesis of this compound, affecting both the yield and the selectivity of the reaction.
A common method for the synthesis of this compound involves the reaction of 4-hydroxybenzoic acid with iodine monochloride in the presence of sulfuric acid. chemicalbook.com This method, when carried out at 80°C, has been reported to produce the desired product in a high yield of 93%. chemicalbook.com The use of an excess of iodine monochloride is crucial for achieving di-iodination. orgsyn.org The product is typically precipitated from the reaction mixture and can be purified by washing with sodium bisulfite to remove any unreacted iodine. chemicalbook.com
The temperature of the reaction is a critical parameter. In the synthesis of 3,5-dihydroxybenzoic acid via alkaline fusion of the corresponding disulfonic acid, the temperature is carefully controlled to achieve the desired product. orgsyn.org Similarly, for the iodination of 4-hydroxybenzoic acid, the temperature will influence the reaction rate and potentially the selectivity between mono- and di-iodination.
The solvent system can also impact the reaction. In the synthesis of diiodosalicylic acid, a related compound, glacial acetic acid is used as a solvent. orgsyn.org For the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a dry dipolar aprotic solvent is employed for the carboxylation of the corresponding phenol (B47542). google.com
Advanced Spectroscopic and Analytical Characterization for 3,5 Diiodo 4 Hydroxybenzoic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of 3,5-diiodo-4-hydroxybenzoic acid, offering precise information about the arrangement of atoms within the molecule. By analyzing the magnetic properties of atomic nuclei, researchers can map out the proton and carbon frameworks.
¹H NMR Applications in Probing Proton Environments
Proton (¹H) NMR spectroscopy provides data on the chemical environment of hydrogen atoms in the molecule. For this compound, the aromatic ring's symmetry significantly influences the resulting spectrum. In a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), the spectrum displays distinct signals corresponding to the different types of protons.
Research findings have identified the following proton signals for this compound:
A singlet appearing at approximately 8.30 ppm, which is attributed to the single proton of the carboxylic acid group (-COOH). chemicalbook.com
A singlet at around 8.14 ppm, which corresponds to the two equivalent protons on the aromatic ring (at positions C2 and C6). chemicalbook.com
The simplicity of the aromatic region, showing a single peak for two protons, confirms the symmetrical substitution pattern of the iodo groups on the benzene (B151609) ring.
| Proton Environment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration | Attribution |
|---|---|---|---|---|
| Carboxylic Acid Proton | 8.30 | Singlet | 1H | -COOH |
| Aromatic Protons | 8.14 | Singlet | 2H | C2-H, C6-H |
¹³C NMR for Carbon Backbone Analysis and Substitution Patterns
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for confirmation of the molecular structure and substitution patterns.
For this compound, the reported ¹³C NMR spectrum in DMSO-d₆ shows five distinct signals, consistent with the molecule's symmetry. chemicalbook.com The two iodinated carbons (C3 and C5) are equivalent, as are the two proton-bearing carbons (C2 and C6).
The following table summarizes the observed chemical shifts and their assignments: chemicalbook.com
| Carbon Environment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Attribution |
|---|---|---|
| Carboxylic Carbon | 165.1 | -COOH |
| Aromatic Carbon (hydroxyl-bearing) | 146.6 | C4 |
| Aromatic Carbons (proton-bearing) | 140.8 | C2, C6 |
| Aromatic Carbon (carboxyl-bearing) | 137.5 | C1 |
| Aromatic Carbons (iodo-bearing) | 86.6 | C3, C5 |
The significant upfield shift (86.6 ppm) for the carbons attached to iodine is a characteristic effect of heavy atom substitution.
Mass Spectrometry Techniques in Compound Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for confirming the molecular weight of this compound and assessing its isotopic composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule. The theoretical monoisotopic mass of this compound (C₇H₄I₂O₃) is 389.82498 g/mol . epa.gov However, practical application of HRMS on this specific compound has presented challenges. Research has noted that the compound exhibits low ionization efficiency with standard techniques like Atmospheric Pressure Photoionization (APPI) and Electrospray Ionization (ESI), making it difficult to obtain a reliable HRMS signal. chemicalbook.com
Isotope Ratio Mass Spectrometry for Isotopic Enrichment Studies
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample. rsc.org For organic compounds like this compound, IRMS can determine the ratio of carbon-13 to carbon-12 (δ¹³C). oiv.int This information is valuable for tracing the origin of the compound's precursors. For example, the carbon in the benzoic acid framework will have a different δ¹³C value depending on whether its ultimate biological source was a C3 plant (like sugar beets or most vines) or a C4 plant (like corn or sugar cane). oiv.int While specific IRMS studies on this compound are not widely documented, the technique offers a potential avenue for authenticating the source of starting materials in its synthesis.
Chromatographic Separations in Purity and Mixture Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for isolating the compound from reaction byproducts and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method used for the analysis of benzoic acid derivatives. vu.edu.au For compounds like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic or phosphoric acid. sielc.com
The separation of closely related isomers, such as different dihydroxybenzoic acids, can be challenging but has been successfully achieved using techniques like High-Speed Counter-Current Chromatography (HSCCC) and mixed-mode chromatography, which utilizes columns with both hydrophobic and ion-exchange properties. scispace.comsielc.com These advanced separation methods demonstrate the tools available to researchers for the purification and analysis of complex mixtures containing this compound or its analogues.
High-Performance Liquid Chromatography (HPLC) in Biotransformation Studies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for studying the biotransformation of aromatic compounds like this compound. Its high resolving power allows for the separation of the parent compound from its metabolites, which may have very similar chemical structures. In biotransformation studies, which can occur under various conditions such as denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic environments, HPLC is used to track the depletion of the parent compound and the appearance of intermediate and final products over time. nih.gov
While specific biotransformation studies on this compound are not detailed in the provided research, the methodology can be inferred from studies on analogous compounds like 3,5-dibromo-4-hydroxybenzoate. nih.gov These studies utilize Reverse Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. For instance, a simple, robust, and isocratic method has been developed for related aromatic acids using a C18 or similar column. sielc.comsigmaaldrich.com The mobile phase typically consists of an aqueous component (often with an acid like phosphoric acid or formic acid to control ionization) and an organic modifier like acetonitrile. sielc.comsigmaaldrich.comhelixchrom.com Detection is commonly performed using a UV detector at a wavelength where the aromatic rings of the analyte and its metabolites absorb light, such as 220 nm or 235 nm. sigmaaldrich.comhelixchrom.com
By collecting and analyzing samples at various time points from a biotransformation reaction, researchers can construct a kinetic profile of the degradation process, identifying transient metabolites and stable end-products. nih.gov
Table 1: Representative HPLC Conditions for Analysis of Hydroxybenzoic Acid Derivatives
| Parameter | Condition 1 (Based on Benzoic Acid Derivatives) sigmaaldrich.com | Condition 2 (Based on 4-Hydroxybenzoic acid) helixchrom.com |
|---|---|---|
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | Amaze TR, 4.6x150 mm, 5 μm |
| Mobile Phase | 70% 10mM TFA in water : 30% 10 mM TFA in acetonitrile | 35% Acetonitrile with 20 mM Ammonium Acetate, pH 4.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV, 220 nm | UV, 235 nm |
| Column Temperature | 30 °C | Not Specified |
| Injection Volume | 10 µL | 3 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. However, compounds like this compound are non-volatile due to their polar carboxyl and hydroxyl groups. Therefore, a crucial derivatization step is required to make them amenable to GC analysis. nih.gov This process converts the polar functional groups into less polar, more volatile derivatives. A common method involves silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for the identification of the parent compound and its metabolites by comparing the spectra to libraries of known compounds. nih.govunar.ac.id
This technique is particularly useful in metabolite profiling and can be applied to complex samples like human plasma. nih.gov For instance, GC-MS has been successfully used to identify various phenolic and benzoic acids in biological fluids after consumption of certain foods. nih.gov Another application is Headspace Solid-Phase Micro-Extraction (HS-SPME) coupled with GC-MS, which is used to analyze volatile organic compounds (VOCs) that might be produced during degradation or transformation processes. nih.govnih.gov
Table 2: General Workflow for GC-MS Analysis of Non-Volatile Benzoic Acids
| Step | Description | Example nih.gov |
|---|---|---|
| 1. Extraction | Isolation of analytes from the sample matrix. | Liquid-liquid extraction with ethyl acetate. |
| 2. Derivatization | Chemical modification to increase volatility. | Reaction with BSTFA + TMCS to form trimethylsilyl (B98337) (TMS) derivatives. |
| 3. GC Separation | Separation of derivatized compounds in a capillary column. | Temperature-programmed separation on a suitable GC column. |
| 4. MS Detection | Ionization, fragmentation, and detection of compounds by mass. | Acquisition of mass spectra for each separated peak. |
| 5. Identification | Comparison of obtained mass spectra with spectral libraries. | Identification of compounds like o-hydroxybenzoic acid, p-hydroxyphenylacetic acid, etc. |
Other Advanced Analytical Techniques for Molecular Probing
Beyond HPLC and GC-MS, other advanced techniques provide deeper insights into the structure and behavior of this compound.
Mass Spectrometry (MS): Modern MS techniques, particularly when coupled with liquid chromatography (LC-MS/MS), offer exceptional sensitivity and specificity. Electrospray ionization (ESI) is a soft ionization method that allows for the analysis of intact molecules, providing molecular weight information. vu.edu.au Tandem mass spectrometry (MS/MS) can be used for structural elucidation by fragmenting a selected parent ion and analyzing its daughter ions. This is highly effective for identifying metabolites in complex mixtures. vu.edu.au However, for this compound specifically, low ionization efficiency has been reported with certain techniques like APPI-TOF and ESI-TOF, which made obtaining high-resolution mass spectrometry (HRMS) data challenging. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR data have been reported. The ¹H NMR spectrum in DMSO-d6 shows signals at 8.30 ppm (singlet, 1H) and 8.14 ppm (singlet, 2H). chemicalbook.com The ¹³C NMR spectrum reveals key carbon environments with chemical shifts at 165.1, 146.6, 140.8, 137.5, and 86.6 ppm. chemicalbook.com This data is definitive for confirming the identity and purity of the synthesized compound.
Fluorescence Spectroscopy: This technique can be used to study the interactions of molecules with other substances, such as proteins. While not reported for the diiodo- derivative, studies on the related 4-hydroxybenzoic acid have used fluorescence spectroscopy to investigate its binding to human serum albumin (HSA). nih.gov Changes in the intrinsic fluorescence of the protein upon binding of the ligand can be used to determine binding constants and understand the mechanism of interaction, which is crucial for pharmacokinetic studies. nih.gov
Biological Activities and Mechanistic Insights of 3,5 Diiodo 4 Hydroxybenzoic Acid
Interactions with Biological Systems at the Molecular Level
The introduction of iodine atoms onto the benzene (B151609) ring of 4-hydroxybenzoic acid significantly alters its electronic and steric properties, which in turn influences its biological interactions.
While direct studies on the interaction of 3,5-diiodo-4-hydroxybenzoic acid with thyroid hormone receptors (TRs) are limited, the activities of structurally similar compounds provide valuable insights. Thyroid hormones, such as 3,5,3'-triiodo-L-thyronine (T3), bind to TRs, which are nuclear receptors that regulate gene expression critical for metabolism, growth, and development. nih.gov
Research has shown that other halogenated molecules can interfere with this system. For instance, certain dihydroxylated polybrominated diphenyl ethers (diOH-PBDEs) exhibit antagonistic activity towards TRα and TRβ. mdpi.com Molecular docking studies of these compounds revealed that their binding energy to TRs is a key factor in their potential to disrupt thyroid hormone function. mdpi.com For example, the binding energies of various OH/diOH-PBDEs with TRα have been calculated to range from -7.50 to -9.55 kcal/mol, and with TRβ from -7.74 to -8.95 kcal/mol. mdpi.com
Furthermore, the thyroid hormone metabolite 3,5-diiodothyronine (B1216456) (T2), which shares the 3,5-diiodo-phenolic structure, has been identified as an alternative ligand for the thyroid hormone receptor β1 (TRβ1). nih.govdergipark.org.tr This suggests that the iodinated phenolic moiety is a key structural feature for recognition by the receptor. nih.gov Given that this compound is a known impurity in the synthesis of the thyroid hormone medication Levothyroxine, its potential to interact with TRs warrants further investigation. mdpi.com
Table 1: Comparative Binding Energies of T3 and various OH/diOH-PBDEs with Thyroid Hormone Receptors
| Compound | Receptor | Binding Energy (kcal/mol) |
|---|---|---|
| T3 | TRα | -10.51 |
| T3 | TRβ | -11.75 |
| OH/diOH-PBDEs | TRα | -7.50 to -9.55 |
| OH/diOH-PBDEs | TRβ | -7.74 to -8.95 |
Data sourced from a study on dihydroxylated polybrominated diphenyl ethers. mdpi.com
The oxidative decarboxylation of Indole-3-acetic acid (IAA), a crucial plant hormone, is a key reaction in controlling its levels in plants and is catalyzed by plant peroxidases. nih.gov This process can occur through a pathway that is dependent on hydrogen peroxide or one that is independent of it and requires oxygen. researchgate.net The mechanism involves the formation of a ternary complex consisting of the peroxidase enzyme, IAA, and oxygen. nih.gov While this highlights a significant enzymatic process involving a related indole (B1671886) structure, there is currently no direct scientific evidence to suggest that this compound acts as a co-factor in this specific oxidation reaction.
However, the broader class of hydroxybenzoic acids has been shown to interact with and inhibit various enzymes. For example, studies on the derivatives of 3,5-dihydroxybenzoic acid have demonstrated their potential as potent inhibitors of EPSP (5-enolpyruvylshikimate-3-phosphate) synthase, an important enzyme in the shikimate pathway of plants and microorganisms. nih.gov Other research has explored the inhibitory effects of hydroxybenzoic acids on enzymes like acetylcholinesterase and α-amylase. nih.govmdpi.com The inhibitory activity is often dependent on the substitution pattern on the benzene ring, with hydrogen bonding and hydrophobic interactions playing key roles in the binding to the enzyme's active site. mdpi.com These findings suggest that this compound could potentially exhibit inhibitory activity against a range of enzymes, although specific studies are lacking.
Cellular transport mechanisms are vital for maintaining cellular homeostasis by controlling the passage of substances across cell membranes. mdpi.com A key family of transporters is the ATP-binding cassette (ABC) transporters, which are involved in moving a wide variety of substrates. nih.gov In plants, certain ABCB transporters play a significant role in the transport of the hormone auxin (indole-3-acetic acid). mdpi.com
Some natural compounds have been shown to inhibit the function of ABC transporters, which is a mechanism of significant interest, particularly in overcoming multidrug resistance in cancer cells. nih.gov However, there is a lack of direct research investigating the influence of this compound on ABCB transporters or other cellular transport mechanisms. The potential for halogenated benzoic acids to interact with these transport proteins remains an area for future research.
Antimicrobial Research Perspectives of this compound
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. ijpbp.com Phenolic compounds, including hydroxybenzoic acids, are known for their antimicrobial properties. dergipark.org.tr
Research has demonstrated that 4-hydroxybenzoic acid and its derivatives possess a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. nih.gov Studies on 4-hydroxybenzoic acid have reported inhibition zones and minimum inhibitory concentrations (MIC) against various microorganisms. ijpbp.com For instance, 4-hydroxybenzoic acid has shown inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans. nih.gov
An older study from 1958 also pointed to the antibacterial activity of 3-iodo-4-hydroxybenzoic acid and its esters, suggesting that iodination could be a relevant feature for antimicrobial efficacy. chemicalbook.com While specific data for the 3,5-diiodo derivative is not extensively detailed in recent literature, the general activity of this class of compounds suggests it would likely be effective against a range of microorganisms.
Table 2: Antimicrobial Activity of 4-Hydroxybenzoic Acid against Selected Microorganisms
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Escherichia coli | 9.00 - 16.00 | 36.00 - 72.00 |
| Staphylococcus aureus | 9.00 - 16.00 | 36.00 - 72.00 |
| Candida albicans | 9.00 - 16.00 | 36.00 - 72.00 |
Data is for the parent compound 4-hydroxybenzoic acid and provides a perspective on the potential activity of its derivatives. ijpbp.com
The antimicrobial mechanisms of phenolic acids are thought to be multifaceted. One proposed mechanism involves the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular contents. Another mechanism is the interference with microbial metabolism, such as the inhibition of key enzymes or the disruption of protein synthesis. nih.gov
Recent research on 4-hydroxybenzoic acid has revealed a more specific role as a signaling molecule in some bacteria. nih.gov For example, in Shigella sonnei, 4-hydroxybenzoic acid has been shown to control virulence and biofilm formation by binding to a response regulator, which in turn modulates the expression of target genes. nih.gov This suggests that in addition to broad disruptive effects, some hydroxybenzoic acids can interact with specific cellular targets to control bacterial physiology. The introduction of iodine atoms in this compound could potentially enhance its interaction with specific bacterial proteins or alter its ability to disrupt cellular membranes, but further research is needed to elucidate its precise mechanisms of action.
Developmental Biology and Plant Physiology Studies
Pioneering research has illuminated the significant influence of this compound, often abbreviated as DIHB, on the developmental processes of cress (Lepidium sativum). Studies have consistently demonstrated that DIHB promotes the elongation of cress roots, particularly when the seedlings are grown in the presence of white light. exsyncorp.com This growth-promoting effect is intricately linked to the compound's ability to inhibit the production of ethylene (B1197577), a key plant hormone that can restrain root growth. chemdad.com
Further investigations into the mechanism have revealed that DIHB inhibits the auxin-induced production of ethylene in cress root tissue. chemdad.com While DIHB is a known cofactor for the oxidation of the auxin indole-3-acetic acid (IAA) by horseradish peroxidase, it paradoxically inhibits the decarboxylation of IAA in excised cress root segments. This indicates that the reduction in ethylene production by DIHB does not stem from a depletion of IAA levels. The findings suggest a more direct interference with the ethylene biosynthesis pathway.
The table below summarizes the key findings on the effects of DIHB on cress root development.
| Experimental Condition | Observed Effect of this compound (DIHB) | Reference |
| Cress seedlings in white light | Promotion of root elongation. | exsyncorp.com |
| Cress roots treated with ethylene | Alleviation of ethylene-induced inhibition of root elongation. | chemdad.com |
| Cress root segments with auxin (IAA) | Inhibition of auxin-induced ethylene production. | chemdad.com |
| Decarboxylation of IAA in cress roots | Inhibition of decarboxylation. |
Comparative Biological Activity Studies with Analogues and Derivatives
The biological activities of halogenated hydroxybenzoic acids are significantly influenced by the nature and position of the halogen substituents on the benzene ring. While comprehensive structure-activity relationship (SAR) studies directly comparing the full spectrum of halogenated (chloro, bromo, iodo) 4-hydroxybenzoic acids on plant growth are limited, broader principles can be drawn from available research.
For instance, the position of the hydroxyl group on the benzoic acid ring is a critical determinant of its biological effect. In studies on the green alga Pseudokirchneriella subcapitata, 4-hydroxybenzoic acid was found to be the least toxic among its isomers and uniquely exhibited growth-stimulating properties at lower concentrations. nih.gov
In the context of halogenated derivatives, the specific isomerism of even the same halogenated compound can result in vastly different biological outcomes. A study on dichlorinated hydroxybenzoic acids revealed that 3,5-dichloro-2-hydroxybenzoic acid has significantly higher cytotoxicity than 3,5-dichloro-4-hydroxybenzoic acid. nih.gov This isomer-specific toxicity was linked to differences in their ability to induce oxidative stress and interact with enzymes like Cu/Zn-superoxide dismutase. nih.gov This underscores the principle that the precise arrangement of functional groups, including halogens, on the aromatic ring is paramount to the compound's biological activity.
Comparative analysis of the brominated and chlorinated analogues of this compound reveals a diverse range of biological activities.
3,5-Dibromo-4-hydroxybenzoic acid is recognized for its role as an enzyme inhibitor and a biological stain. exsyncorp.com It is also a known metabolite of the herbicide Bromoxynil (B128292). nih.gov Research has indicated that this compound can act as an antagonist for thyroid hormone receptors, highlighting its potential to interact with specific biological pathways. Furthermore, it can undergo metabolic reductive dehalogenation by certain microorganisms.
3,5-Dichloro-4-hydroxybenzoic acid has been investigated for its cytotoxic effects, particularly in comparison to its isomers. It has been shown to induce a dose-dependent increase in intracellular superoxide (B77818) dismutase (SOD) activity in mammalian cell lines, suggesting an induction of oxidative stress. nih.gov The interaction with Cu/Zn-SOD is thought to be a key driver of its cytotoxic effects, which are notably less potent than its 2-hydroxy isomer. nih.gov Molecular docking studies suggest that its binding to SOD is primarily driven by van der Waals forces and hydrogen bonds. nih.gov
The following table provides a comparative overview of the biological activities of the di-halogenated analogues.
| Compound | Key Biological Activities | Reference |
| 3,5-Dibromo-4-hydroxybenzoic acid | Enzyme inhibitor, biological stain, thyroid hormone receptor antagonist, metabolite of Bromoxynil. | exsyncorp.comnih.gov |
| 3,5-Dichloro-4-hydroxybenzoic acid | Induces oxidative stress, interacts with and modulates the activity of Cu/Zn-superoxide dismutase, exhibits isomer-specific cytotoxicity. | nih.gov |
Environmental Fate, Degradation Pathways, and Ecotoxicological Research of 3,5 Diiodo 4 Hydroxybenzoic Acid
Occurrence as an Environmental Transformation Product
3,5-Diiodo-4-hydroxybenzoic acid is recognized as a significant metabolite originating from the degradation of certain synthetic chemicals in the environment. Its presence in various environmental compartments is primarily linked to the transformation of widely used herbicides.
This compound is a major soil metabolite of the herbicide ioxynil (B1672095), as well as its related compounds ioxynil-lithium, ioxynil-sodium, and ioxynil octanoate. herts.ac.uk The transformation process involves the hydrolysis of the nitrile group in ioxynil to a carboxylic acid, leading to the formation of this compound. This conversion is a key step in the environmental degradation pathway of ioxynil-based herbicides. herts.ac.uk
Similarly, the herbicide bromoxynil (B128292), which is structurally related to ioxynil, degrades into 3,5-dibromo-4-hydroxybenzoic acid. nih.gov This suggests a common degradation pathway for these halogenated benzonitrile (B105546) herbicides where the nitrile group is hydrolyzed to a carboxylic acid.
The detection and quantification of this compound and its brominated analog in environmental samples like soil and water are crucial for monitoring their persistence and potential impact. Analytical methods for its analog, 3,5-dibromo-4-hydroxybenzoic acid, have been developed for matrices such as cotton seed and gin trash. epa.gov These methods often involve several key steps:
Extraction: The initial step involves extracting the target analyte from the sample matrix. For instance, a 20-gram sample can be heated with 1 M potassium hydroxide (B78521) (KOH) to facilitate the release of the compound. epa.gov
Clean-up: After extraction, the sample undergoes a clean-up procedure to remove interfering substances. This may involve centrifugation, acidification, and column chromatography using materials like Chem Elut. epa.gov
Derivatization: To enhance the volatility and chromatographic properties of the analyte for gas chromatography (GC) analysis, a derivatization step is often employed. This can be achieved using reagents like TMS-diazomethane, which methylates the carboxylic acid and hydroxyl groups. epa.gov
Instrumental Analysis: The final detection and quantification are typically performed using gas chromatography coupled with a mass selective detector (GC-MSD). epa.gov
Table 1: Analytical Method for 3,5-Dibromo-4-hydroxybenzoic acid in Cotton Samples
| Step | Procedure |
|---|---|
| Extraction | Heat a 20g sample in 200 mL of 1 M KOH. |
| Clean-up | Centrifuge the extract, acidify, and pass through a Chem Elut column. |
| Derivatization | React with TMS-diazomethane to form a methyl ester. |
| Analysis | Quantify using Gas Chromatography-Mass Spectrometry (GC-MS). |
Biotransformation and Biodegradation Studies of this compound
The microbial breakdown of this compound is a key process in its environmental dissipation. Various microorganisms have been shown to metabolize this compound through different biochemical reactions.
The biodegradation of halogenated aromatic compounds like this compound can proceed through several pathways. A crucial initial step is often reductive dehalogenation, where a halogen substituent is removed from the aromatic ring and replaced by a hydrogen atom. This process is particularly important under anaerobic conditions. oup.com
Following dehalogenation to form 4-hydroxybenzoic acid, further degradation typically involves hydroxylation to create intermediates like protocatechuic acid. nih.govresearchgate.net This dihydroxylated intermediate is then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of compounds that can enter central metabolic pathways like the TCA cycle. nih.govresearchgate.net
Another potential, though less common, pathway is non-oxidative decarboxylation, which would convert 4-hydroxybenzoic acid to phenol (B47542). researchgate.net
Specific genera of bacteria are known for their ability to degrade halogenated aromatic compounds.
Desulfitobacterium : Strains of Desulfitobacterium, such as Desulfitobacterium chlororespirans, are capable of reductive dehalogenation. oup.comresearchgate.net This bacterium can use halogenated phenols as electron acceptors for growth. nih.gov For instance, D. chlororespirans has been shown to dehalogenate the herbicide ioxynil (3,5-diiodo-4-hydroxybenzonitrile) and its metabolite, 3,5-dibromo-4-hydroxybenzoate. oup.comresearchgate.net While it can deiodinate ioxynil to 4-cyanophenol, this process was observed to require the presence of another electron acceptor like 3-chloro-4-hydroxybenzoate. researchgate.net
Rhodococcus : The genus Rhodococcus is recognized for its versatile metabolic capabilities, including the biotransformation of various organic compounds. mdpi.com Some Rhodococcus species possess nitrilase enzymes that can hydrolyze nitriles, a key step in the degradation of herbicides like bromoxynil and ioxynil to their corresponding benzoic acid derivatives. mdpi.comresearchgate.net
Nocardia : Similar to Rhodococcus, some species of Nocardia are also known to possess nitrilase activity, enabling them to hydrolyze nitrile compounds. researchgate.net
Table 2: Microbial Strains Involved in the Biotransformation of Halogenated Benzoic Acids and Precursors
| Microbial Genus | Key Degradative Capability | Relevant Substrates |
|---|---|---|
| Desulfitobacterium | Reductive Dehalogenation | Ioxynil, 3,5-Dibromo-4-hydroxybenzoate |
| Rhodococcus | Nitrile Hydrolysis | Benzonitriles (e.g., Bromoxynil, Ioxynil) |
| Nocardia | Nitrile Hydrolysis | Nitriles |
The enzymatic breakdown of the precursors to this compound is a critical aspect of its environmental formation.
Nitrilase Activity : Nitrilase enzymes catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acid and ammonia. nih.govresearchgate.net This is a crucial step in the degradation of benzonitrile herbicides like bromoxynil and ioxynil. researchgate.net These enzymes are found in a variety of organisms, including bacteria and fungi. nih.gov The nitrilase superfamily enzymes possess a characteristic catalytic triad (B1167595) of glutamic acid, lysine, and cysteine residues that are essential for their hydrolytic activity. nih.gov The activity of these enzymes can be influenced by environmental factors and the availability of the substrate. nih.gov
Environmental Impact Assessment and Remediation Strategies
Role in Bioremediation of Halogenated Organic Pollutants
This compound is recognized as a major soil metabolite of the herbicide ioxynil. researchgate.net The transformation from the parent herbicide to this benzoic acid derivative is a key step in the environmental degradation pathway. While this compound is a product of bioremediation of ioxynil, its own potential to contribute to the bioremediation of other halogenated organic pollutants is not extensively documented in current research. The focus of existing studies is primarily on its formation and subsequent fate.
Microbial activity is central to the degradation of ioxynil. For instance, the soil bacterium Aminobacter sp. MSH1 has been shown to convert ioxynil to this compound. This transformation is an initial and crucial step in the breakdown of the more complex herbicide molecule.
Assessment of Metabolite Formation and Persistence in Environmental Systems
The formation of this compound in soil is a significant event following the application of ioxynil. Studies have shown that in pure bacterial cultures, such as Aminobacter sp. MSH1, the degradation of this compound may be limited, suggesting a potential for persistence under certain conditions. However, in natural soil environments, the presence of diverse microbial communities appears to facilitate further degradation.
Table 1: Environmental Persistence of Related Benzoic Acid Compounds
| Compound | Environmental Compartment | Degradation Metric | Value |
| 4-Hydroxybenzoic Acid | Anaerobic Conditions | Degradation Rate (72h) | 71-80% by specific bacterial strains nih.gov |
This table presents data for a related, non-iodinated compound to provide context for potential degradation behavior.
Ecotoxicological Implications of Environmental Presence
The introduction of any xenobiotic compound into the environment necessitates an evaluation of its potential effects on non-target organisms. For this compound, this involves understanding its toxicity relative to its parent compound and predicting its ecological impact.
Comparative Toxicity Studies with Precursor Herbicides and Other Metabolites
Ecotoxicological data for this compound is limited. However, by comparing the available data for its precursor, ioxynil, and its non-iodinated analogue, 4-hydroxybenzoic acid, a preliminary assessment of its potential toxicity can be inferred. Ioxynil, as a herbicide, is designed to be toxic to plants and exhibits varying degrees of toxicity to other organisms. In contrast, 4-hydroxybenzoic acid generally shows lower toxicity to aquatic life. The ecotoxicity of this compound is expected to fall somewhere between these two, with the iodine substitutions likely increasing its toxicity compared to 4-hydroxybenzoic acid.
Table 2: Comparative Acute Ecotoxicity Data (LC50/EC50 in mg/L)
| Organism | Ioxynil | 4-Hydroxybenzoic Acid | This compound |
| Algae (Selenastrum capricornutum) | - | 68.5 (72h EC50) | No data available |
| Crustacean (Daphnia magna) | - | >100 (48h EC50) | No data available |
| Fish (Oryzias latipes) | - | 92.8 (72h LC50) | No data available |
This table highlights the lack of direct ecotoxicity data for this compound and provides data for its precursor and a non-iodinated analogue for context.
Predictive Models for Ecotoxicological Effects of Transformation Products
In the absence of extensive empirical data, predictive models such as Quantitative Structure-Activity Relationships (QSAR) and Toxicokinetic-Toxicodynamic (TKTD) models are valuable tools for estimating the ecotoxicological effects of chemical compounds.
QSAR models correlate the chemical structure of a molecule with its biological activity. For halogenated benzoic acids, QSAR models can be developed to predict toxicity based on parameters like the octanol-water partition coefficient (log K_ow_), which indicates a chemical's hydrophobicity, and electronic properties. researchgate.netecetoc.org These models can help to estimate the potential toxicity of this compound based on the known toxicities of structurally similar compounds. The presence of iodine atoms is expected to significantly influence the molecule's properties and, consequently, its predicted toxicity.
TKTD models offer a more mechanistic approach by simulating the time-course of a chemical's uptake, distribution, metabolism, and excretion (toxicokinetics) and the resulting effects on an organism (toxicodynamics). europa.eu These models are particularly useful for predicting the effects of fluctuating or pulsed exposures, which are common in agricultural settings. For a metabolite like this compound, a TKTD model could be parameterized using data on its physicochemical properties and any available in vitro toxicity data to predict its impact on survival, growth, and reproduction of key aquatic organisms over time. researchgate.net The development and application of such models are crucial for a more comprehensive risk assessment of pesticide transformation products. europa.eu
Applications in Advanced Materials Science and Pharmaceutical Development Based on 3,5 Diiodo 4 Hydroxybenzoic Acid
Role as a Building Block in Complex Organic Synthesis
3,5-Diiodo-4-hydroxybenzoic acid serves as a crucial starting material in the multi-step synthesis of more complex and functionally rich organic molecules. The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the two iodine atoms—allows for a variety of chemical transformations, making it a versatile precursor for a wide range of derivatives.
Precursor for Advanced Organic Molecules
The synthesis of this compound is typically achieved through the iodination of 4-hydroxybenzoic acid. A common method involves reacting 4-hydroxybenzoic acid with iodine monochloride in an aqueous solution of sulfuric acid. This process yields the desired product as a white amorphous powder. globalresearchonline.net
The reactivity of the hydroxyl and carboxylic acid groups allows for further modifications. For instance, the carboxylic acid can be esterified, and the hydroxyl group can be converted into an ether or other functional groups. These initial transformations pave the way for more complex molecular architectures.
Synthesis of Novel Functionalized Derivatives
A variety of novel functionalized derivatives have been synthesized from this compound, expanding its utility in different areas of research. For example, the methyl ester of this compound can be synthesized, which can then undergo further reactions. researchgate.net One such reaction involves the treatment with 4-methyl-benzenesulfonyl isocyanate to produce 3,5-diiodo-4-(4-methyl-benzene-sulfonylamino-carbonyloxy)-benzoic acid methyl ester. researchgate.net This derivative, along with others, has been investigated for its potential biological activities.
Furthermore, the methyl ester can be converted to the corresponding hydrazide, 3,5-diiodo-4-methoxy-benzoic acid hydrazide, by reaction with hydrazine (B178648) hydrate. researchgate.net Such hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Application in Polymer Science and Material Engineering
The di-iodinated structure of this compound, combined with its difunctional nature (carboxyl and hydroxyl groups), makes it an attractive monomer for the synthesis of specialty polymers with unique properties.
Incorporation into Polymer Backbones for Functional Polymers
While direct incorporation of this compound into polymer backbones is an area of ongoing research, the principle is based on its ability to act as a monomer in polycondensation reactions. The carboxylic acid and hydroxyl groups can react with other difunctional monomers to form polyesters or polyamides. The presence of the bulky, heavy iodine atoms in the polymer backbone is expected to impart specific properties to the resulting material.
For instance, the incorporation of halogen atoms into polymer backbones is a known strategy to enhance properties such as flame retardancy and radiopacity. The high iodine content of this compound makes it a promising candidate for the development of radiopaque polymers, which are visible under X-ray imaging and have potential applications in medical devices and diagnostics. nih.gov
Development of Novel Polymeric Materials with Enhanced Properties
The introduction of this compound into a polymer matrix can lead to the development of materials with enhanced thermal and mechanical properties. The rigidity of the aromatic ring and the strong intermolecular interactions introduced by the iodine atoms can increase the glass transition temperature (Tg) and improve the thermal stability of the polymer. beilstein-journals.org
High-performance polymers such as poly(ether ether ketone) (PEEK) are known for their exceptional thermal and mechanical properties. chemicalbook.comnih.govnih.gov The modification of such polymers by incorporating monomers like this compound could lead to even more advanced materials with tailored properties for specific high-performance applications.
Research in Pharmaceutical and Agrochemical Development
The biological activity of various derivatives of hydroxybenzoic acids has been a subject of extensive research, and this compound and its analogs are no exception.
In the realm of pharmaceutical research, derivatives of hydroxybenzoic acids have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. globalresearchonline.netresearchgate.netnih.govnih.gov For example, a study on 3-iodo-4-hydroxybenzoic acid and its esters revealed antibacterial activity. globalresearchonline.net This suggests that the iodinated derivatives of 4-hydroxybenzoic acid, including the di-iodinated compound, are of interest in the development of new antibacterial agents. Furthermore, some derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a protein target implicated in cancer and metabolic diseases, highlighting the potential of this class of compounds in drug discovery. researchgate.net
In the field of agrochemical development, research has shown that this compound (DIHB) can influence plant growth. A study on cress (Lepidium sativum) seedlings demonstrated that DIHB promoted root elongation in the light and inhibited auxin-induced ethylene (B1197577) production. researchgate.net This suggests that DIHB and its derivatives could be explored for their potential as plant growth regulators. Additionally, other derivatives of hydroxybenzoic acid have been investigated for their herbicidal activity, acting as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). beilstein-journals.org
Below is a table summarizing some of the research findings on the biological activities of this compound and its derivatives:
| Compound/Derivative | Research Area | Finding |
| This compound (DIHB) | Agrochemical | Promoted root elongation in cress seedlings and inhibited auxin-induced ethylene production. researchgate.net |
| 3-Iodo-4-hydroxybenzoic acid and its esters | Pharmaceutical | Demonstrated antibacterial activity. globalresearchonline.net |
| 3,5-Diiodo-4-(4-methyl-benzene-sulfonylamino-carbonyloxy)-benzoic acid methyl ester | Agrochemical | Investigated for growth stimulant activity. researchgate.net |
| 2-Hydroxybenzoic acid derivatives | Pharmaceutical | Identified as selective inhibitors of SIRT5. researchgate.net |
| Other hydroxybenzoic acid derivatives | Agrochemical | Showed herbicidal activity as HPPD inhibitors. beilstein-journals.org |
Discovery of Novel Bioactive Agents and Lead Compounds
The structural framework of this compound serves as a versatile scaffold for the synthesis of novel bioactive agents. Its di-iodinated phenolic ring can be chemically modified to create a library of derivatives with diverse biological activities. Medicinal chemists utilize this scaffold to explore structure-activity relationships, aiming to develop new therapeutic agents.
Research has shown that derivatives of 4-hydroxybenzoic acid exhibit a range of biological effects. wikipedia.org By introducing iodine atoms to create this compound, and subsequently modifying other parts of the molecule, researchers can systematically investigate how these changes influence the compound's interaction with biological targets. This approach is fundamental in the discovery of lead compounds, which are promising candidates for further development into new drugs. For instance, the synthesis of various amide derivatives of similar benzoic acid structures has been explored to develop compounds with anti-inflammatory properties. researchgate.netnih.gov The core structure provided by this compound allows for the exploration of new chemical space in the quest for innovative therapeutics.
Design and Synthesis of Radiopharmaceuticals for Imaging and Therapy
The presence of iodine atoms in this compound makes it a particularly interesting candidate for the development of radiopharmaceuticals. Iodine has several radioactive isotopes, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, which are used in medical imaging and therapy. turkupetcentre.netnih.gov By incorporating a radioactive isotope of iodine into the this compound molecule, it can be transformed into a radiotracer for techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov
PET imaging, for example, utilizes positron-emitting radionuclides. nih.gov ¹²⁴I, with its relatively long half-life of 4.2 days, is particularly suitable for labeling molecules like monoclonal antibodies that have slow pharmacokinetics, allowing for imaging over several days. turkupetcentre.netacs.org The well-understood chemistry of attaching iodine to aromatic rings, especially phenols, facilitates the synthesis of these radiolabeled compounds. turkupetcentre.net These radiopharmaceuticals can be designed to target specific biological processes or tissues, enabling the visualization of diseases such as cancer. wikipedia.org The this compound scaffold can be further functionalized to improve its targeting capabilities and pharmacokinetic properties for both diagnostic imaging and targeted radiotherapy.
Table 1: Radioisotopes of Iodine Used in Medical Applications
| Isotope | Application |
|---|---|
| ¹²³I | SPECT Imaging |
| ¹²⁴I | PET Imaging, Radiotherapy |
| ¹²⁵I | Preclinical Research, Brachytherapy |
| ¹³¹I | Thyroid Cancer Therapy, Imaging |
Development of Specialty Chemicals for Agricultural Applications
In the field of agriculture, derivatives of benzoic acid have been investigated for their roles as plant growth regulators and herbicides. Research has explored the effects of this compound on plant processes. For example, it has been shown to influence the elongation of roots in cress seedlings and affect the production of ethylene, a key plant hormone. nih.gov
The development of specialty chemicals for agriculture often involves the synthesis and screening of numerous compounds to find those with desired activities and selectivities. The structure of this compound provides a starting point for creating new molecules with potential applications as herbicides or plant growth promoters. The hydrolysis of related benzonitrile (B105546) herbicides by soil bacteria and the toxicity of their metabolites have been studied, highlighting the importance of understanding the environmental fate of such compounds. a2bchem.com
Reference Standards in Pharmaceutical and Analytical Testing
In pharmaceutical and analytical chemistry, reference standards are crucial for ensuring the quality, purity, and potency of drugs and other chemical products. A reference standard is a highly purified compound against which other samples are compared. This compound is available as a high-purity reference standard from various suppliers. lgcstandards.comlgcstandards.com
These standards are essential for a variety of analytical techniques, including High-Performance Liquid Chromatography (HPLC), which is used to separate, identify, and quantify the components in a mixture. helixchrom.com In the pharmaceutical industry, reference standards are used for:
Method validation: To ensure that an analytical method is accurate, precise, and reliable.
Stability testing: To assess how the quality of a drug substance or product changes over time under the influence of environmental factors.
Release testing: To confirm that a batch of a product meets its specifications before it is released for sale.
The availability of this compound as a well-characterized reference standard facilitates the accurate analysis and quality control of products that contain this compound or its derivatives.
Computational and Theoretical Chemistry Studies of 3,5 Diiodo 4 Hydroxybenzoic Acid
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule.
The electronic structure of a molecule governs its reactivity. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
In the context of a study on iodinated disinfection byproducts, electronic descriptors, including the HOMO and LUMO energies of 3,5-diiodo-4-hydroxybenzoic acid, were used to develop a Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net This model aimed to predict the developmental toxicity of these byproducts, indicating that electronic properties are significant in their biological interactions. researchgate.net
A related concept is the Molecular Electrostatic Potential (ESP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, and around the iodine atoms, with positive potential near the hydrogen atoms.
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Reflects chemical stability; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (ESP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond of the hydroxyl group.
While specific computational studies on the conformational analysis of this compound are not detailed in the available literature, the methodology would involve rotating the dihedral angles of the carboxyl and hydroxyl groups and calculating the potential energy at each step. This process reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion. For other hydroxybenzoic acid isomers, it has been shown that multiple conformers can exist with comparable stability. acs.org The presence of bulky iodine atoms in the ortho positions to the hydroxyl group in this compound would likely influence the preferred orientation of the hydroxyl and carboxyl groups due to steric hindrance.
Molecular Dynamics Simulations for Intermolecular Interactions and Binding Studies
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of intermolecular interactions and the binding of a ligand to a receptor, such as a protein.
Although no specific MD simulation studies were found for this compound, research on the related compound, 4-hydroxybenzoic acid, has investigated its binding to human serum albumin (HSA). ohsu.edu Such studies use techniques like fluorescence quenching and molecular docking to determine binding constants and identify the primary forces involved in the interaction, which were found to be hydrogen bonds and van der Waals forces. nih.gov
An MD simulation of this compound with a biological target, for example, the enzyme reductive dehalogenase with which it shows turnover activity, could elucidate the binding mechanism. lgcstandards.com The simulation would track the positions and movements of all atoms over time, revealing key intermolecular interactions, such as hydrogen bonds between the carboxyl and hydroxyl groups of the acid and amino acid residues in the protein's active site, as well as halogen bonds involving the iodine atoms.
Prediction of Spectroscopic Signatures (e.g., IR, NMR)
Computational methods can predict spectroscopic signatures, which can then be compared with experimental data for structure verification and interpretation.
While experimental IR and NMR data for this compound are available, specific computational predictions for this compound are not found in the search results. researchgate.net The prediction of vibrational (IR) and nuclear magnetic resonance (NMR) spectra is typically performed using DFT calculations. For IR spectra, the calculation of harmonic vibrational frequencies can be correlated with the experimental absorption bands. For NMR spectra, the chemical shifts of ¹H and ¹³C nuclei can be predicted, often with good accuracy, by calculating the magnetic shielding tensors. acs.orgcolab.ws Such predictive studies for this compound would aid in the definitive assignment of its experimental spectral peaks.
In Silico Screening and Modeling for Biological Activity and Environmental Fate
In silico methods are increasingly used to predict the biological activity and environmental fate of chemical compounds, reducing the need for extensive experimental testing.
A study on iodinated disinfection byproducts, including this compound, utilized a Quantitative Structure-Activity Relationship (QSAR) model to predict their developmental toxicity. researchgate.net This model was based on physicochemical and electronic descriptors, demonstrating the utility of in silico approaches in toxicology. researchgate.net The safety data sheet for the compound also mentions QSAR as a relevant consideration.
Furthermore, the hydrolysis of the herbicide ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) by soil actinobacteria has been shown to produce this compound as a metabolite. The toxicity of this metabolite was found to be lower than the parent compound in certain tests. While this provides some information on its environmental fate and biological effects, detailed in silico modeling of its degradation pathways and interactions with environmental systems has not been reported. Such studies could predict its persistence, bioaccumulation, and potential for transformation in various environmental compartments.
Future Research Directions and Unexplored Avenues for 3,5 Diiodo 4 Hydroxybenzoic Acid
Advancements in Asymmetric Synthesis and Chiral Derivatives
Currently, the synthesis of 3,5-Diiodo-4-hydroxybenzoic acid primarily follows conventional aromatic iodination protocols chemicalbook.comorgsyn.org. A significant and unexplored frontier lies in the development of its chiral derivatives. The introduction of chirality is fundamental in medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities.
Future research should focus on developing novel asymmetric synthetic routes to create stereochemically complex analogs of this compound. This could involve introducing chiral centers into side chains attached to the benzoic acid core or exploring atropisomeric chirality if suitable bulky groups are introduced. Methodologies could be adapted from successful asymmetric syntheses of other complex molecules, such as those involving palladium-catalyzed reactions or the use of chiral auxiliaries researchgate.net. Biocatalysis, using stereoselective enzymes, presents another promising avenue for generating enantiomerically pure derivatives, a technique that is gaining traction for its green credentials and high selectivity.
Identification of Novel Biological Targets and Therapeutic Modalities
The known biological activity of this compound is limited, with one study indicating it inhibits auxin-induced ethylene (B1197577) production in cress roots nih.gov. However, its structural motifs suggest a much broader potential for biological interaction. The di-iodinated phenol (B47542) structure is reminiscent of thyroid hormones, suggesting that it could be investigated for activity related to nuclear hormone receptors.
A crucial future direction is the comprehensive screening of this compound against a wide array of biological targets. Its parent compound, 4-hydroxybenzoic acid (4-HBA), has demonstrated anti-proliferative properties against leukemia cells nih.gov. This provides a strong rationale for investigating this compound and its derivatives as potential anti-cancer agents. Inspired by other novel benzoic acid derivatives like TAC-101, which induces apoptosis in ovarian carcinoma cells, future studies could explore similar mechanisms for the di-iodinated structure nih.gov. The identification of specific molecular targets, such as protein kinases or other enzymes involved in cell signaling, would be a significant breakthrough, potentially opening up new therapeutic modalities for various diseases.
Sustainable Synthesis and Green Chemistry Approaches for Production
Traditional synthesis of this compound involves processes that may use harsh reagents and generate significant waste chemicalbook.comorgsyn.org. A major area for future innovation is the development of sustainable and green production methods. Research on the biosynthesis of the precursor 4-HBA is well-advanced, with methods using engineered microorganisms like Escherichia coli to produce it from renewable feedstocks nih.govresearchgate.net. Companies are already optimizing bioprocesses using robust bacteria to achieve high yields of 4-HBA, aiming to replace petrochemical routes greenchemicals.co.jp.
The next logical step is to merge these biotechnological advances with enzymatic chemistry. A forward-looking approach would be to develop a chemo-enzymatic synthesis pipeline:
Biosynthesis: Produce the 4-hydroxybenzoic acid backbone sustainably from renewable resources like glucose or lignin (B12514952) derivatives rsc.org.
Enzymatic Halogenation: Employ a regioselective halogenase enzyme to specifically iodinate the 4-HBA at the 3 and 5 positions. This would offer a highly efficient and environmentally benign alternative to traditional chemical iodination.
Furthermore, exploring non-traditional activation methods like high-pressure barochemistry could lead to cleaner reactions with higher yields and fewer byproducts, aligning with the core principles of green chemistry rsc.org.
Development of Advanced Environmental Remediation Technologies Utilizing its Biotransformation
Halogenated aromatic compounds can be persistent environmental pollutants. While the environmental fate of this compound is not well-studied, extensive research on its non-halogenated counterpart, 4-HBA, provides a clear roadmap for future investigation. Numerous bacterial strains, including Acinetobacter johnsonii, Klebsiella oxytoca, and Pseudarthrobacter phenanthrenivorans, have been shown to effectively degrade 4-HBA under both anaerobic and aerobic conditions nih.govnih.gov.
Future research should focus on the following:
Isolation and Characterization: Identifying and isolating novel microorganisms from contaminated environments that are capable of dehalogenating and completely mineralizing this compound.
Pathway Elucidation: Investigating the catabolic pathways and the specific enzymes (e.g., dehalogenases, dioxygenases) involved in its breakdown.
Advanced Bioremediation Systems: Designing and optimizing bioremediation technologies. For instance, microbial electrolysis cells (MECs), which have been successfully used for the biotransformation of 4-HBA waste streams into hydrogen gas, could be adapted for the di-iodinated compound nih.gov. This would not only remediate potential pollution but also create value-added products.
Integration of Multi-Omics Data in Comprehensive Mechanistic Studies
To fully understand the biological impact of this compound, future research must move beyond single-endpoint assays and embrace a systems-biology approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how the compound affects a biological system nih.gov.
For example, if the compound is found to have therapeutic potential, a multi-omics study could comprehensively map its mechanism of action. By treating cells with the compound and analyzing the subsequent changes across these different molecular layers, researchers could:
Identify the complete set of genes whose expression is altered (transcriptomics).
Pinpoint the specific protein targets and signaling pathways that are modulated (phosphoproteomics).
Characterize the resulting shifts in cellular metabolism (metabolomics).
This integrative approach, as demonstrated in studies of complex diseases like cancer, can generate detailed mechanistic hypotheses and reveal both on-target and off-target effects, providing a much deeper understanding than is possible with traditional methods nih.gov. Applying this to this compound would be a powerful strategy to uncover its functional roles in a systematic and unbiased manner.
Q & A
Q. Critical Parameters :
- Excess iodine and prolonged reaction times may lead to by-products.
- pH control during iodination ensures selective substitution.
Basic: How is the molecular structure of this compound validated in research settings?
Methodological Answer:
Structural confirmation employs a combination of spectroscopic and crystallographic techniques:
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) confirm carboxylic acid and phenolic groups.
- NMR : Limited utility due to iodine’s quadrupolar relaxation but ¹³C NMR can detect carbons adjacent to iodine (C-3 and C-5 deshielded to ~140 ppm).
- X-ray Crystallography : Resolves iodine positions and hydrogen bonding between the hydroxyl and carboxyl groups .
Q. Experimental Reconciliation :
- Use tissue-specific knockdown models (e.g., Arabidopsis etr1 mutants) to decouple ethylene effects.
- In cancer studies, employ ROS scavengers (e.g., NAC) to confirm mechanism .
Basic: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust (TLV-TWA: 0.1 mg/m³).
- First Aid : For eye contact, rinse with water for 15 minutes; for skin exposure, wash with soap and water .
Advanced: How does oxygen availability modulate DIHB’s activity in plant roots?
Methodological Answer :
Low oxygen (5% O₂) enhances DIHB-induced ethylene production in Zea mays roots by stabilizing ACC synthase. Experimental setups include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
